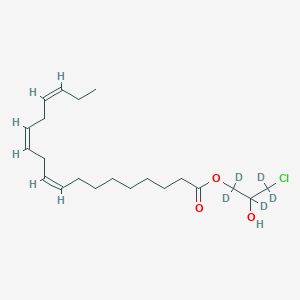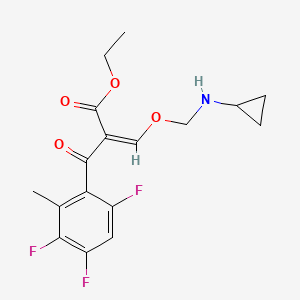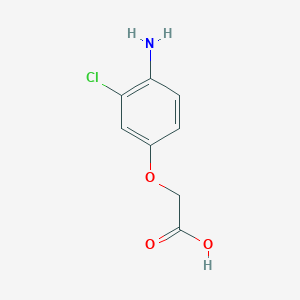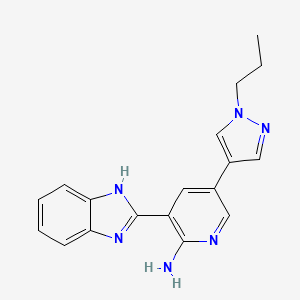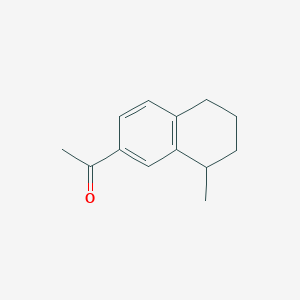
dibutyl 2-hydroxybutyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2-hydroxybutyl phosphate is an organophosphorus compound with the molecular formula C12H27O5PThis compound is used in various scientific and industrial applications, including as a solvent in the production of immunoglobulin and as a ligand in the extraction of lanthanide ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl 2-hydroxybutyl phosphate can be synthesized through the reaction of phosphoric acid tributyl ester with 2-hydroxybutanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2-hydroxybutyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyl 2-oxobutyl phosphate.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include dibutyl 2-oxobutyl phosphate, dibutyl phosphate, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Dibutyl 2-hydroxybutyl phosphate has several applications in scientific research:
Chemistry: It is used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2.
Biology: The compound is used in the solvent-detergent method for the production of immunoglobulin, which is crucial for inactivating viruses with lipid envelopes.
Medicine: It plays a role in the development of antiviral therapies by serving as a solvent in the production of immunoglobulin.
Industry: It is utilized in the formulation of various industrial products, including surfactants and plasticizers.
Mécanisme D'action
The mechanism of action of dibutyl 2-hydroxybutyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its biological and industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl 3-hydroxybutyl phosphate: Another organophosphorus compound with similar properties and applications.
Tributyl phosphate: The precursor to dibutyl 2-hydroxybutyl phosphate, widely used as a solvent and plasticizer.
Uniqueness
This compound is unique due to its specific hydroxyl group position, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in chemistry and biology that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C12H27O5P |
|---|---|
Poids moléculaire |
282.31 g/mol |
Nom IUPAC |
dibutyl 2-hydroxybutyl phosphate |
InChI |
InChI=1S/C12H27O5P/c1-4-7-9-15-18(14,16-10-8-5-2)17-11-12(13)6-3/h12-13H,4-11H2,1-3H3 |
Clé InChI |
BMBIABCJBNFAAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
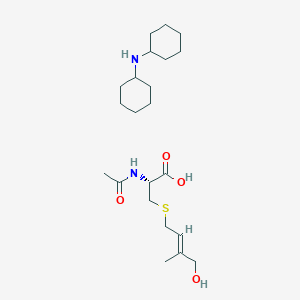
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
